- Preparation of heterocyclic compounds as ABAD inhibitors, World Intellectual Property Organization, , ,
Cas no 944907-12-4 (1,3,4-Oxadiazole-2-carboxylic acid)
1,3,4-Oxadiazole-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 1,3,4-Oxadiazole-2-carboxylic acid
- DA-19420
- DTXSID60624665
- CS-0089833
- SCHEMBL692886
- AB57583
- AKOS006283439
- GYZPQJVSAQBAHP-UHFFFAOYSA-N
- 944907-12-4
- 1,3,4-Oxadiazole-2-carboxylicacid
- D74898
-
- MDL: MFCD10696534
- Inchi: 1S/C3H2N2O3/c6-3(7)2-5-4-1-8-2/h1H,(H,6,7)
- InChI Key: GYZPQJVSAQBAHP-UHFFFAOYSA-N
- SMILES: O=C(C1OC=NN=1)O
Computed Properties
- Exact Mass: 114.00654193g/mol
- Monoisotopic Mass: 114.00654193g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 8
- Rotatable Bond Count: 1
- Complexity: 105
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.4
- Topological Polar Surface Area: 76.2Ų
1,3,4-Oxadiazole-2-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM304144-250mg |
1,3,4-Oxadiazole-2-carboxylic acid |
944907-12-4 | 95% | 250mg |
$*** | 2023-05-29 | |
| Chemenu | CM304144-500mg |
1,3,4-Oxadiazole-2-carboxylic acid |
944907-12-4 | 95% | 500mg |
$*** | 2023-05-29 | |
| Chemenu | CM304144-1g |
1,3,4-Oxadiazole-2-carboxylic acid |
944907-12-4 | 95% | 1g |
$1676 | 2024-07-19 | |
| Chemenu | CM304144-5g |
1,3,4-Oxadiazole-2-carboxylic acid |
944907-12-4 | 95% | 5g |
$*** | 2023-05-29 | |
| Chemenu | CM304144-10g |
1,3,4-Oxadiazole-2-carboxylic acid |
944907-12-4 | 95% | 10g |
$*** | 2023-05-29 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1160473-100mg |
1,3,4-Oxadiazole-2-carboxylic acid |
944907-12-4 | 98% | 100mg |
¥1705 | 2023-02-17 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1160473-250mg |
1,3,4-Oxadiazole-2-carboxylic acid |
944907-12-4 | 98% | 250mg |
¥2176 | 2023-02-17 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1160473-500mg |
1,3,4-Oxadiazole-2-carboxylic acid |
944907-12-4 | 98% | 500mg |
¥4536 | 2023-02-17 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1160473-1g |
1,3,4-Oxadiazole-2-carboxylic acid |
944907-12-4 | 98% | 1g |
¥6350 | 2023-02-17 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1160473-5g |
1,3,4-Oxadiazole-2-carboxylic acid |
944907-12-4 | 98% | 5g |
¥16329 | 2023-02-17 |
1,3,4-Oxadiazole-2-carboxylic acid Production Method
Production Method 1
1,3,4-Oxadiazole-2-carboxylic acid Preparation Products
1,3,4-Oxadiazole-2-carboxylic acid Suppliers
1,3,4-Oxadiazole-2-carboxylic acid Related Literature
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
Additional information on 1,3,4-Oxadiazole-2-carboxylic acid
1,3,4-Oxadiazole-2-carboxylic Acid (CAS No. 944907-12-4)
The compound 1,3,4-Oxadiazole-2-carboxylic acid (CAS No. 944907-12-4) is a heterocyclic compound with significant potential in various fields of chemistry and materials science. This compound belongs to the class of oxadiazole derivatives, which are widely studied due to their unique electronic properties and structural versatility. The oxadiazole ring is a five-membered aromatic structure containing two nitrogen atoms and one oxygen atom, making it highly reactive and suitable for various chemical modifications.
Recent studies have highlighted the importance of oxadiazole derivatives in the development of advanced materials such as organic light-emitting diodes (OLEDs), sensors, and drug delivery systems. The carboxylic acid group attached to the oxadiazole ring in this compound adds functional diversity, enabling it to participate in a wide range of chemical reactions. For instance, the carboxylic acid group can be easily converted into esters or amides, making it a valuable building block in organic synthesis.
One of the most promising applications of 1,3,4-Oxadiazole-2-carboxylic acid is in the field of optoelectronics. Researchers have demonstrated that this compound can be used as an electron-deficient component in OLEDs, enhancing their efficiency and stability. The conjugated system of the oxadiazole ring allows for efficient charge transport and emission properties, making it a candidate for next-generation display technologies.
In addition to its electronic applications, 1,3,4-Oxadiazole-2-carboxylic acid has shown potential in biotechnology and pharmaceuticals. The compound's ability to form stable complexes with metal ions has led to its use in designing sensors for heavy metal ions such as lead and mercury. These sensors are crucial for environmental monitoring and ensuring water safety.
Recent advancements in green chemistry have also explored the synthesis of oxadiazole derivatives using sustainable methods. For example, microwave-assisted synthesis has been employed to produce 1,3,4-Oxadiazole-2-carboxylic acid with high yield and purity. This approach not only reduces reaction time but also minimizes the use of hazardous solvents, aligning with modern eco-friendly practices.
The structural flexibility of 1,3,4-Oxadiazole-2-carboxylic acid allows for further functionalization to tailor its properties for specific applications. For instance, substituting the carboxylic acid group with other functional groups can enhance its solubility or reactivity in different solvents or reaction conditions.
In conclusion, 1,3,4-Oxadiazole-2-carboxylic acid (CAS No. 944907-12-4) is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical structure and functional groups make it an essential component in modern material science and organic synthesis. As research continues to uncover new possibilities for this compound, its role in advancing technology and addressing global challenges is expected to grow significantly.
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